molecular formula C6H8O4 B11805518 4-Methoxydihydro-2h-pyran-2,6(3h)-dione

4-Methoxydihydro-2h-pyran-2,6(3h)-dione

Cat. No.: B11805518
M. Wt: 144.12 g/mol
InChI Key: WRPOUVIEAGWGIE-UHFFFAOYSA-N
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Description

4-Methoxydihydro-2h-pyran-2,6(3h)-dione is a heterocyclic organic compound with a unique structure that includes a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxydihydro-2h-pyran-2,6(3h)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methoxy-substituted precursors with dihydropyran derivatives in the presence of acid catalysts. The reaction conditions often include moderate temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxydihydro-2h-pyran-2,6(3h)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Methoxydihydro-2h-pyran-2,6(3h)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxydihydro-2h-pyran-2,6(3h)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A related compound with a similar pyran ring structure.

    3,6-Dihydro-2H-pyran: Another dihydropyran derivative with different substitution patterns.

Uniqueness

4-Methoxydihydro-2h-pyran-2,6(3h)-dione is unique due to its methoxy substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other dihydropyran derivatives may not be suitable.

Properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

4-methoxyoxane-2,6-dione

InChI

InChI=1S/C6H8O4/c1-9-4-2-5(7)10-6(8)3-4/h4H,2-3H2,1H3

InChI Key

WRPOUVIEAGWGIE-UHFFFAOYSA-N

Canonical SMILES

COC1CC(=O)OC(=O)C1

Origin of Product

United States

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